MC 1046

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C27H38O3 |

|---|---|

Peso molecular |

410.6 g/mol |

Nombre IUPAC |

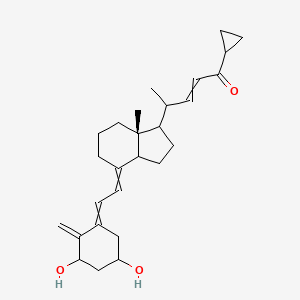

4-[(7aR)-4-[2-(3,5-dihydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one |

InChI |

InChI=1S/C27H38O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-24,26,28,30H,2,4-5,8-9,11-12,14-16H2,1,3H3/t17?,22?,23?,24?,26?,27-/m1/s1 |

Clave InChI |

KKDBQSPKXAUHPH-NWPZOMFQSA-N |

SMILES isomérico |

CC(C=CC(=O)C1CC1)C2CCC3[C@@]2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |

SMILES canónico |

CC(C=CC(=O)C1CC1)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |

Origen del producto |

United States |

Foundational & Exploratory

The Neurotrophic and Neuroprotective Mechanisms of GPI-1046: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPI-1046, a non-immunosuppressive derivative of the macrolide FK506 (tacrolimus), has garnered significant interest for its potent neurotrophic and neuroprotective properties. Unlike its parent compound, GPI-1046 does not inhibit calcineurin, thereby avoiding the immunosuppressive effects associated with FK506.[1] Its mechanism of action, while not entirely elucidated, is believed to be multifaceted, involving interactions with FK506-binding proteins (FKBPs) and subsequent modulation of several intracellular signaling pathways. This technical guide provides an in-depth exploration of the known mechanisms of action of GPI-1046, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Interaction with FKBPs and Downstream Signaling

The primary hypothesis for GPI-1046's mechanism of action centers on its binding to FKBPs, a family of intracellular proteins that possess peptidyl-prolyl isomerase (rotamase) activity.[1] However, the specific affinity of GPI-1046 for the most well-characterized isoform, FKBP12, is a subject of debate in the scientific literature.

The FKBP12 Binding Controversy

Initial studies reported that GPI-1046 binds to FKBP12 with a Ki of approximately 7.5 nM and inhibits its rotamase activity.[2] This interaction was proposed to be the initiating step for its neurotrophic effects. However, subsequent research has challenged this, with some studies reporting negligible binding of GPI-1046 to FKBP12.[3] NMR studies have suggested a micromolar dissociation constant, indicating a much weaker interaction than initially thought.[4] This discrepancy suggests that the neurotrophic effects of GPI-1046 may be mediated by other FKBPs or through alternative, FKBP-independent pathways.

Despite the controversy, the downstream effects of GPI-1046 are well-documented and point to a convergence on pathways that enhance neuronal survival, regeneration, and protection against various insults.

Key Signaling Pathways and Cellular Effects

The neurotrophic and neuroprotective effects of GPI-1046 are attributed to the modulation of several key cellular pathways:

-

Upregulation of Glutamate (B1630785) Transporter 1 (GLT1): GPI-1046 has been shown to increase the expression of the astroglial glutamate transporter GLT1.[1][5][6] This leads to enhanced glutamate uptake from the synaptic cleft, thereby reducing excitotoxicity, a major contributor to neuronal damage in various neurological disorders.

-

Enhancement of the Glutathione (B108866) (GSH) Antioxidant System: GPI-1046 promotes the synthesis of glutathione (GSH), a critical intracellular antioxidant.[1][7][8] By bolstering the cellular antioxidant capacity, GPI-1046 protects neurons from oxidative stress-induced damage.

-

Promotion of Neurite Outgrowth: One of the most striking effects of GPI-1046 is its ability to stimulate neurite outgrowth at picomolar concentrations, an effect comparable to that of nerve growth factor (NGF).[2] This suggests a potent role in neuronal regeneration and repair.

-

Modulation of Neurotrophic Factor Expression: There is evidence to suggest that GPI-1046 can increase the levels of neurotrophic factors such as glial cell line-derived neurotrophic factor (GDNF).[6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on GPI-1046.

| Parameter | Value | Cell/Animal Model | Reference |

| FKBP12 Binding (Ki) | ~7.5 nM | In vitro (rotamase assay) | [2] |

| Micromolar | In vitro (NMR) | [4] | |

| Negligible | Various in vitro assays | [3] | |

| Neurite Outgrowth | |||

| EC50 | 58 pM | Chicken sensory ganglia | [2] |

| Significant Enhancement | 1 pM | Chicken sensory ganglia | [2] |

| Maximal Stimulation | 1-10 nM | Chicken sensory ganglia | [2] |

Table 1: In Vitro Efficacy and Binding Affinity of GPI-1046

| Experimental Condition | Brain Region | Fold Increase in GLT1 Expression (relative to control) | Reference |

| 10 mg/kg GPI-1046 (i.p.) in alcohol-preferring rats | PFC | Significant increase (p<0.05) | [1] |

| 20 mg/kg GPI-1046 (i.p.) in alcohol-preferring rats | PFC | Significant increase (p<0.01) | [1] |

| 10 mg/kg GPI-1046 (i.p.) in alcohol-preferring rats | NAc-core | Significant increase (p<0.01) | [1] |

| 20 mg/kg GPI-1046 (i.p.) in alcohol-preferring rats | NAc-core | Significant increase (p<0.001) | [1] |

Table 2: Effect of GPI-1046 on GLT1 Protein Expression In Vivo

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of GPI-1046

Caption: Proposed signaling pathways of GPI-1046.

Experimental Workflow: Neurite Outgrowth Assay

Caption: A typical workflow for a neurite outgrowth assay.

Experimental Protocols

Neurite Outgrowth Assay

This protocol is a composite based on methodologies used to assess the neurotrophic effects of compounds like GPI-1046.[2]

a. Cell Culture:

-

For Dorsal Root Ganglia (DRG) Explants:

-

Dissect dorsal root ganglia from chick embryos.

-

Culture whole ganglia on a suitable substrate (e.g., collagen-coated plates) in a defined, serum-free medium.

-

-

For Dissociated Neurons:

-

Dissociate neuronal tissue (e.g., cortical or hippocampal neurons from embryonic rodents) using enzymatic digestion (e.g., trypsin) and mechanical trituration.

-

Plate dissociated neurons at a specific density on plates pre-coated with an attachment factor (e.g., poly-L-lysine).

-

Culture in a neurobasal medium supplemented with B27 and other necessary growth factors, but without the factor being tested.

-

b. Treatment with GPI-1046:

-

Prepare a stock solution of GPI-1046 in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from picomolar to nanomolar).

-

Add the diluted GPI-1046 to the neuronal cultures. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., a known neurotrophic factor like NGF).

c. Incubation and Fixation:

-

Incubate the cultures for a predetermined period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.

-

After incubation, fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 20-30 minutes at room temperature.

d. Immunocytochemistry:

-

Permeabilize the fixed cells with a solution of 0.1-0.25% Triton X-100 in PBS.

-

Block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour.

-

Incubate with a primary antibody specific for a neuronal marker (e.g., mouse anti-β-III tubulin) overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to Alexa Fluor 488) for 1-2 hours at room temperature in the dark.

-

Mount coverslips onto glass slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

e. Image Acquisition and Analysis:

-

Acquire images using a fluorescence microscope.

-

Quantify neurite outgrowth using image analysis software. Parameters to measure include:

- The number of neurites per cell.

- The length of the longest neurite.

- The total neurite length per cell.

- The number of branch points per neurite.

Western Blot for GLT1 Expression

This protocol is adapted from studies investigating the effect of GPI-1046 on GLT1 levels.[1]

a. Sample Preparation:

-

Homogenize brain tissue (e.g., prefrontal cortex or nucleus accumbens) from control and GPI-1046-treated animals in a lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.

-

Centrifuge the homogenates at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

-

Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).

b. SDS-PAGE and Protein Transfer:

-

Denature protein samples by boiling in a sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol).

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

c. Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for GLT1 (e.g., rabbit anti-GLT1) overnight at 4°C.

-

Wash the membrane several times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) for 1-2 hours at room temperature.

-

Wash the membrane again with TBST.

d. Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the GLT1 band intensity to that of a loading control protein (e.g., β-actin or GAPDH) to correct for variations in protein loading.

Glutathione (GSH) Assay

This protocol outlines a general method for measuring total glutathione levels, which can be adapted from studies on GPI-1046's antioxidant effects.[7][8]

a. Sample Preparation:

-

Homogenize cells or tissues in a cold buffer (e.g., phosphate (B84403) buffer).

-

Deproteinate the samples, for example, by adding metaphosphoric acid, and then centrifuge to remove precipitated proteins.

-

Collect the supernatant for the assay.

b. Assay Procedure (Enzymatic Recycling Method):

-

Prepare a reaction mixture containing NADPH, DTNB (Ellman's reagent), and glutathione reductase in a suitable buffer.

-

Add the deproteinated sample supernatant to the reaction mixture in a 96-well plate.

-

Include a standard curve using known concentrations of GSH.

-

Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the concentration of glutathione in the sample.

c. Data Analysis:

-

Calculate the rate of change in absorbance for each sample and standard.

-

Generate a standard curve by plotting the rate of absorbance change against the known GSH concentrations.

-

Determine the GSH concentration in the samples by interpolating their absorbance rates from the standard curve.

-

Normalize the GSH concentration to the protein content of the original homogenate.

Conclusion

GPI-1046 is a promising neurotrophic and neuroprotective agent with a complex mechanism of action. While its interaction with FKBP12 remains a point of discussion, its ability to upregulate the glutamate transporter GLT1, enhance the glutathione antioxidant system, and potently stimulate neurite outgrowth provides a clear basis for its therapeutic potential in a range of neurological disorders. Further research is warranted to fully elucidate the upstream signaling events and to identify the complete repertoire of its molecular targets, which will be crucial for the clinical development of this and related compounds.

References

- 1. NEUROIMMUNOPHILIN GPI-1046 REDUCES ETHANOL CONSUMPTION IN PART THROUGH ACTIVATION OF GLT1 IN ALCOHOL-PREFERRING RATS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. FKBP Ligands—Where We Are and Where to Go? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. Selective up-regulation of the glial Na+-dependent glutamate transporter GLT1 by a neuroimmunophilin ligand results in neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BioKB - Publication [biokb.lcsb.uni.lu]

- 7. Immunosuppressive and non-immunosuppressive immunophilin ligands improve H(2)O(2)-induced cell damage by increasing glutathione levels in NG108-15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Immunophilin ligands prevent H2O2-induced apoptotic cell death by increasing glutathione levels in neuro 2A neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

GPI-1046: A Non-Immunosuppressive FKBP12 Ligand for Neuroprotection and Neuroregeneration

A Technical Guide for Researchers and Drug Development Professionals

Abstract

GPI-1046 is a synthetic, non-immunosuppressive small molecule that binds to the FK506 binding protein 12 (FKBP12). Unlike its structural relatives, such as FK506 (tacrolimus), GPI-1046 does not inhibit the phosphatase activity of calcineurin, thereby avoiding the immunosuppressive side effects associated with this class of compounds. Extensive preclinical research has demonstrated the neurotrophic and neuroprotective properties of GPI-1046 in a variety of in vitro and in vivo models of neurological damage and neurodegenerative disease. This technical guide provides a comprehensive overview of GPI-1046, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and a discussion of its therapeutic potential.

Introduction

Immunophilins are a class of proteins with peptidyl-prolyl isomerase (PPIase) activity that serve as the intracellular receptors for immunosuppressive drugs like cyclosporin (B1163) A and FK506. The complex formed by FK506 and its primary intracellular receptor, FKBP12, binds to and inhibits the calcium/calmodulin-dependent phosphatase, calcineurin. This inhibition blocks the activation of T-lymphocytes, resulting in immunosuppression.

The development of non-immunosuppressive FKBP12 ligands, such as GPI-1046, was driven by the observation that the neurotrophic effects of these compounds are independent of calcineurin inhibition. GPI-1046, with the chemical name 3-(3-pyridyl)-1-propyl (2S)-1-(3,3-dimethyl-1,2-dioxopentyl)-2-pyrrolidinecarboxylate, has emerged as a promising candidate for the treatment of neurodegenerative disorders and nerve injury due to its ability to promote neuronal survival and regeneration without compromising the immune system.

Mechanism of Action

GPI-1046 exerts its neurotrophic effects primarily through its interaction with FKBP12. While the precise downstream signaling cascade is not fully elucidated, the proposed mechanism involves the following key steps:

-

Binding to FKBP12: GPI-1046 binds to the catalytic site of FKBP12, inhibiting its rotamase activity.

-

Dissociation from Intracellular Targets: The binding of GPI-1046 to FKBP12 is thought to modulate the interaction of FKBP12 with its endogenous cellular partners, such as the ryanodine (B192298) receptor (RyR) and the IP3 receptor, which are intracellular calcium release channels. This modulation may lead to alterations in calcium homeostasis.

-

Activation of Neurotrophic Factor Signaling: Studies suggest that GPI-1046 can increase the expression of neurotrophic factors, including Glial Cell Line-Derived Neurotrophic Factor (GDNF) and Brain-Derived Neurotrophic Factor (BDNF)[1].

-

Modulation of NMDA Receptor Activity: Research has indicated that GPI-1046 treatment can restore N-methyl-D-aspartate (NMDA) receptor-mediated synaptic transmission in lesion models.

Crucially, the GPI-1046-FKBP12 complex does not bind to calcineurin, thus avoiding the immunosuppressive pathway.

Quantitative Data

The following tables summarize key quantitative data for GPI-1046 from various preclinical studies.

Table 1: In Vitro Activity of GPI-1046

| Parameter | Value | Cell/Assay System | Reference |

| FKBP12 Rotamase Inhibition (Ki) | ~7.5 nM | Purified FKBP12 | [2] |

| Neurite Outgrowth (EC50) | 58 pM | Chicken Sensory Neuronal Cultures | [2] |

| Neurite Outgrowth | Significant enhancement at 1 pM | Chicken Sensory Neuronal Cultures | [2][3] |

| Neurite Outgrowth | Little to no effect (0.1-1000 nM) | PC12 Cells | [4] |

Table 2: In Vivo Efficacy of GPI-1046 in Animal Models

| Animal Model | Dosing Regimen | Key Findings | Reference |

| Rat Sciatic Nerve Crush | 3 or 10 mg/kg s.c. daily for 18 days | Increased axon diameter and cross-sectional area; 7- to 8-fold increase in myelin levels. | [5] |

| Mouse MPTP Model of Parkinson's Disease (Concurrent Dosing) | 4 mg/kg s.c. | Doubled the number of spared striatal TH-positive processes. | [5] |

| Mouse MPTP Model of Parkinson's Disease (Delayed Dosing) | 4, 10, 20, or 40 mg/kg s.c. | Dose-dependent recovery of TH-positive labeled punctae in the striata. | [2] |

| Rat 6-OHDA Model of Parkinson's Disease | 10 mg/kg/day for 5 days | Significantly reduced the duration of amphetamine-induced circling. | |

| Rat 6-OHDA Model of Parkinson's Disease (Delayed Dosing) | 10 mg/kg/day for 2 weeks (starting 1 month post-lesion) | No significant effect on circling responses. | |

| Rat Medial Forebrain Bundle Transection | 12.5 or 25 mg/kg, once or twice daily | Ineffective in preventing neuronal death. | [6] |

| Rhesus Monkey MPTP Model of Parkinson's Disease | 0.3, 1.0, 3.0, or 10.0 mg/kg, oral, daily | No neuroprotective effects observed. | [7][8] |

| Alcohol-Preferring Rats | 10 or 20 mg/kg i.p. for 5 days | Dose-dependent reduction in ethanol (B145695) intake. | [9] |

Note: TH = Tyrosine Hydroxylase; MPTP = 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine; 6-OHDA = 6-hydroxydopamine.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

FKBP12 Rotamase Inhibition Assay

This assay measures the ability of a compound to inhibit the peptidyl-prolyl isomerase (rotamase) activity of FKBP12.

Protocol:

-

Reagents:

-

Recombinant human FKBP12

-

Substrate: N-succinyl-Ala-Leu-Pro-Phe p-nitroanilide

-

Chymotrypsin

-

Assay Buffer (e.g., 35 mM HEPES, pH 7.8)

-

GPI-1046 or other test compounds dissolved in a suitable solvent (e.g., DMSO).

-

-

Procedure:

-

The assay is typically performed in a 96-well plate format at a controlled temperature (e.g., 10°C).

-

Pre-incubate FKBP12 with varying concentrations of GPI-1046 in the assay buffer.

-

Initiate the reaction by adding the substrate to the wells.

-

The cis-trans isomerization of the proline residue in the substrate is catalyzed by FKBP12.

-

Add chymotrypsin, which specifically cleaves the trans-isomer of the substrate, releasing p-nitroaniline.

-

Monitor the increase in absorbance at 390 nm over time using a microplate reader.

-

The rate of the reaction is proportional to the rotamase activity of FKBP12.

-

-

Data Analysis:

-

Calculate the initial reaction velocities for each concentration of GPI-1046.

-

Determine the IC50 value (the concentration of GPI-1046 that causes 50% inhibition of FKBP12 activity).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Neurite Outgrowth Assay (PC12 Cells)

This assay assesses the ability of a compound to promote the growth of neurites from neuronal-like cells.

Protocol:

-

Cell Culture:

-

Culture PC12 cells (a rat pheochromocytoma cell line) in a suitable medium (e.g., RPMI-1640 supplemented with horse serum and fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO2.

-

-

Plating:

-

Coat the wells of a multi-well plate (e.g., 24- or 96-well) with an appropriate substrate to promote cell adhesion (e.g., collagen type IV or poly-L-lysine).

-

Seed the PC12 cells at a low density to allow for neurite extension without excessive cell clumping.

-

-

Treatment:

-

After allowing the cells to adhere (typically 24 hours), replace the medium with a low-serum medium containing varying concentrations of GPI-1046.

-

A positive control, such as Nerve Growth Factor (NGF), should be included.

-

A vehicle control (medium with the solvent used to dissolve GPI-1046) is also necessary.

-

-

Incubation:

-

Incubate the cells for a defined period (e.g., 48-72 hours) to allow for neurite outgrowth.

-

-

Fixation and Staining:

-

Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS).

-

Permeabilize the cells with a detergent (e.g., Triton X-100).

-

Stain the cells with an antibody against a neuronal marker, such as β-III tubulin, followed by a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis:

-

Acquire images using a high-content imaging system or a fluorescence microscope.

-

Quantify neurite outgrowth using automated image analysis software. Parameters to measure include:

-

Percentage of cells with neurites.

-

Average neurite length per cell.

-

Number of neurites per cell.

-

Total neurite length per well.

-

-

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This is a widely used neurotoxin-based model to mimic the dopaminergic neurodegeneration seen in Parkinson's disease.

Protocol:

-

Animal Preparation:

-

Anesthetize adult male rats (e.g., Sprague-Dawley or Wistar) using an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).

-

Secure the animal in a stereotaxic frame.

-

-

Stereotaxic Injection:

-

Make a midline incision on the scalp to expose the skull.

-

Identify bregma and lambda for stereotaxic coordination.

-

Drill a small burr hole in the skull over the target injection site (e.g., the medial forebrain bundle or the substantia nigra pars compacta).

-

Slowly infuse a solution of 6-OHDA (typically dissolved in saline with ascorbic acid to prevent oxidation) into the target brain region using a microsyringe.

-

-

Post-Operative Care:

-

Suture the scalp incision and provide post-operative analgesia.

-

Monitor the animal's recovery.

-

-

GPI-1046 Administration:

-

Administer GPI-1046 or vehicle according to the desired dosing regimen (e.g., subcutaneously or orally, starting before or after the 6-OHDA lesion).

-

-

Behavioral Assessment:

-

After a recovery period (typically 2-3 weeks), assess motor deficits using drug-induced rotation tests.

-

Apomorphine-induced rotation: Apomorphine, a dopamine (B1211576) agonist, will cause the animal to rotate contralateral (away from) the lesioned side.

-

Amphetamine-induced rotation: Amphetamine, which releases dopamine from intact terminals, will cause the animal to rotate ipsilateral (toward) the lesioned side.

-

-

Quantify the number of rotations over a set period.

-

-

Histological Analysis:

-

At the end of the study, perfuse the animals and collect the brains.

-

Process the brain tissue for immunohistochemistry to assess the extent of the dopaminergic lesion by staining for tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.

-

Quantify the loss of TH-positive cells in the substantia nigra and the density of TH-positive fibers in the striatum.

-

Sciatic Nerve Crush Injury Model in Rats

This model is used to study peripheral nerve regeneration.

Protocol:

-

Animal Preparation:

-

Anesthetize an adult rat.

-

Shave and disinfect the lateral aspect of the thigh.

-

-

Surgical Procedure:

-

Make a skin incision and bluntly dissect the muscles to expose the sciatic nerve.

-

Carefully isolate the sciatic nerve from the surrounding tissue.

-

Using a pair of fine, non-serrated forceps, crush the nerve at a specific location for a defined duration (e.g., 30 seconds). The pressure applied should be consistent across animals.

-

Suture the muscle and skin layers.

-

-

GPI-1046 Administration:

-

Administer GPI-1046 or vehicle daily, starting from the day of the surgery.

-

-

Functional Assessment (Optional):

-

Assess functional recovery using methods like the sciatic functional index (SFI), which is calculated from measurements of the animal's paw prints during walking.

-

-

Histological Analysis:

-

At a predetermined time point (e.g., 2-4 weeks post-injury), sacrifice the animals and harvest the sciatic nerves.

-

Process the nerve tissue for histology.

-

Stain nerve cross-sections with antibodies against markers for axons (e.g., neurofilament) and myelin (e.g., myelin basic protein).

-

Quantify parameters such as axon number, axon diameter, and myelin sheath thickness.

-

Calcineurin Phosphatase Activity Assay

This assay determines whether a compound inhibits the phosphatase activity of calcineurin.

Protocol:

-

Principle:

-

This assay measures the dephosphorylation of a specific substrate by calcineurin. A common substrate is the RII phosphopeptide. The amount of free phosphate (B84403) released is then quantified.

-

-

Reagents:

-

Recombinant human calcineurin

-

FKBP12

-

Calmodulin

-

RII phosphopeptide substrate

-

Assay buffer (containing Tris, MgCl2, CaCl2)

-

GPI-1046, FK506 (positive control), and a vehicle control

-

Malachite green reagent for phosphate detection.

-

-

Procedure:

-

In a 96-well plate, combine calcineurin, FKBP12, calmodulin, and the test compound (GPI-1046 or FK506) in the assay buffer.

-

Initiate the reaction by adding the RII phosphopeptide substrate.

-

Incubate at 30°C for a specific time (e.g., 30 minutes).

-

Stop the reaction and measure the amount of free phosphate released using the malachite green reagent, which forms a colored complex with phosphate that can be measured spectrophotometrically at ~620 nm.

-

-

Data Analysis:

-

Compare the phosphatase activity in the presence of GPI-1046 to the vehicle control and the FK506 positive control. A lack of inhibition by GPI-1046, in contrast to the strong inhibition by FK506, confirms its non-immunosuppressive nature.

-

Discussion and Future Directions

GPI-1046 has demonstrated significant neurotrophic and neuroprotective potential in a range of preclinical models, particularly in rodents. Its non-immunosuppressive nature makes it an attractive candidate for chronic treatment of neurodegenerative diseases where long-term immunosuppression would be undesirable.

However, the translation of these promising preclinical findings to the clinic has been challenging. The lack of efficacy observed in primate models of Parkinson's disease raises important questions about species-specific differences in drug metabolism, blood-brain barrier penetration, or the underlying mechanisms of neurodegeneration.

Future research should focus on:

-

Elucidating the complete downstream signaling pathway of GPI-1046: A clearer understanding of the molecular mechanisms will aid in identifying biomarkers for patient selection and monitoring treatment response.

-

Investigating the reasons for the discrepancy between rodent and primate studies: This could involve more detailed pharmacokinetic and pharmacodynamic studies in larger animal models.

-

Exploring the therapeutic potential of GPI-1046 in other neurological conditions: Given its effects on nerve regeneration, its utility in peripheral neuropathies, spinal cord injury, and other neurodegenerative diseases warrants further investigation.

-

Development of second-generation non-immunosuppressive FKBP12 ligands: The knowledge gained from GPI-1046 can inform the design of new compounds with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

GPI-1046 remains a pivotal compound in the study of non-immunosuppressive FKBP12 ligands for neuroprotection and neuroregeneration. While its clinical development has faced hurdles, the extensive body of preclinical research provides a solid foundation for the continued exploration of this therapeutic strategy. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the field of neuroscience and drug discovery.

References

- 1. Calcineurin Phosphatase Activity Assay Kit (PAK-005) - Creative Biogene [creative-biogene.com]

- 2. Neurotrophic immunophilin ligands stimulate structural and functional recovery in neurodegenerative animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. psychiatrictimes.com [psychiatrictimes.com]

- 4. Rapamycin, but not FK506 and GPI-1046, increases neurite outgrowth in PC12 cells by inhibiting cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. The immunophilin ligand FK506, but not GPI-1046, protects against neuronal death and inhibits c-Jun expression in the substantia nigra pars compacta following transection of the rat medial forebrain bundle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Systemic administration of the immunophilin ligand GPI 1046 in MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The immunophilin ligand GPI-1046 does not have neuroregenerative effects in MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NEUROIMMUNOPHILIN GPI-1046 REDUCES ETHANOL CONSUMPTION IN PART THROUGH ACTIVATION OF GLT1 IN ALCOHOL-PREFERRING RATS - PMC [pmc.ncbi.nlm.nih.gov]

The role of GPI-1046 in neuroprotection and neuroregeneration

An In-Depth Technical Guide to GPI-1046: A Neuroprotective and Neuroregenerative Agent

Introduction

GPI-1046, chemically known as 3-(3-pyridyl)-1-propyl (2S)-1-(3,3-dimethyl-1,2-dioxopentyl)-2-pyrrolidinecarboxylate, is a synthetic, non-immunosuppressive small molecule that has garnered significant interest for its potential therapeutic applications in neurodegenerative diseases and nerve injury.[1] It was developed as a ligand for the FK506-binding protein-12 (FKBP-12), an intracellular receptor protein known as an immunophilin. Unlike its well-known counterparts, such as FK506 (Tacrolimus), which exert potent immunosuppressive effects by forming a complex that inhibits calcineurin, GPI-1046 was specifically designed to bind to FKBP-12 without initiating the calcineurin-inhibition cascade.[1] This unique property allows it to be investigated purely for its neurotrophic activities, which include robust neuroprotection and stimulation of neuronal regeneration across a variety of preclinical models.[1][2] This guide provides a comprehensive overview of the core science behind GPI-1046, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used to validate its function.

Core Mechanism of Action

The primary molecular target of GPI-1046 is FKBP-12, a ubiquitously expressed protein that possesses peptidyl-prolyl isomerase (rotamase) activity.[1][3] While GPI-1046 binds to FKBP-12 with a respectable affinity, its neurotrophic potency is observed at concentrations far below those required to inhibit rotamase activity, suggesting that this enzymatic function is not the primary driver of its neuroprotective effects.[1]

The critical divergence from immunosuppressive immunophilin ligands lies in the subsequent interaction—or lack thereof. The FK506-FKBP12 complex binds to and inhibits the calcium-activated phosphatase, calcineurin. This inhibition is the cornerstone of FK506's immunosuppressive action.[1][3] The GPI-1046-FKBP12 complex, however, does not inhibit calcineurin.[1] Consequently, GPI-1046 is devoid of immunosuppressive effects, a significant advantage for long-term treatment of neurodegenerative disorders.[1]

While the precise downstream signaling cascade remains an area of active investigation, several mechanisms have been proposed:

-

Antioxidant Pathways: Studies have shown that immunophilin ligands can increase intracellular levels of glutathione (B108866) (GSH), a critical antioxidant, thereby protecting cells from oxidative stress.[4]

-

Anti-Apoptotic Effects: In models of cerebral ischemia, GPI-1046 treatment has been shown to reduce the expression of key proteins in the apoptotic cascade, including caspase-8, cytochrome c, and caspase-3.[5]

-

FKBP12-Independent Pathways: Some evidence suggests that the neuroprotective properties of GPI-1046 may not be exclusively dependent on FKBP12, as cellular protection was observed in cells lacking FKBP12 mRNA. This points towards the potential involvement of other FKBP isoforms or entirely different pathways.[6][7]

Data Presentation: Neuroprotection and Neuroregeneration

Quantitative data from key in vitro and in vivo studies are summarized below, highlighting the potency and efficacy of GPI-1046.

Table 1: In Vitro Efficacy of GPI-1046

| Assay | Model System | Parameter | Result | Citation |

|---|---|---|---|---|

| Binding Affinity | Recombinant human FKBP-12 | Ki (rotamase inhibition) | ~7.5 nM | [1] |

| Neurite Outgrowth | Chicken sensory ganglia | EC50 | 58 pM | [1][8] |

| Neurite Outgrowth | Chicken sensory ganglia | Lowest effective concentration | 1 pM | [1][8] |

| Neuroprotection | H₂O₂-induced apoptosis (Neuro 2A cells) | GSH level increase | 169.6% of control | [4] |

| Immunosuppression | Concanavalin A-stimulated T-cells | T-cell proliferation | No inhibition up to 10 µM | [1] |

| Calcineurin Activity | Purified calcineurin-FKBP-12 | Phosphatase activity | No inhibition at 10 µM |[1] |

Table 2: Neuroprotective and Neuroregenerative Effects of GPI-1046 in Animal Models

| Model | Species | Treatment Paradigm | Key Finding | Quantitative Result | Citation |

|---|---|---|---|---|---|

| Parkinson's Disease | Mouse (MPTP model) | Concurrent GPI-1046 (4 mg/kg) with MPTP | Protection of dopaminergic neurons | >100% increase in spared striatal TH-positive fibers vs. vehicle | [1][2] |

| Parkinson's Disease | Mouse (MPTP model) | Delayed GPI-1046 (post-MPTP) | Regeneration of dopaminergic fibers | 2- to 3-fold higher striatal innervation density vs. vehicle | [2] |

| Parkinson's Disease | Rat (6-OHDA model) | Delayed GPI-1046 (1 month post-lesion) | Regeneration of dopaminergic fibers | ~30% restoration of striatal dopamine (B1211576) vs. controls | [1][2] |

| Parkinson's Disease | Rat (6-OHDA model) | Delayed GPI-1046 | Functional recovery | Alleviation of apomorphine-induced rotational abnormality | [1] |

| Peripheral Nerve Injury | Rat (Sciatic nerve crush) | GPI-1046 daily | Axon regeneration and myelination | Markedly enhanced regrowth and myelination | [1][8] |

| Focal Cerebral Ischemia | Rat (MCAO model) | GPI-1046 post-ischemia | Reduction of brain damage | Significant decrease in infarct volume | [5] |

| Serotonergic Neuron Damage | Rat (PCA model) | GPI-1046 pre- and post-PCA | Protection/sprouting of serotonin (B10506) fibers | Stimulated recovery of serotonin-containing fibers |[1][8] |

It is important to note that while rodent studies have been largely positive, one study in an MPTP-induced primate model of Parkinson's disease did not find evidence of regenerative effects with GPI-1046, suggesting potential species-specific differences.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments cited in the evaluation of GPI-1046.

Protocol 1: In Vitro Neurite Outgrowth Assay

This protocol is based on methods used to assess the potent neuritogenic effects of GPI-1046 on primary sensory neurons.[1][8]

-

Tissue Harvest: Dorsal root ganglia (DRG) are dissected from chicken embryos (E10).

-

Culture Preparation: Ganglia are placed in a 24-well plate containing a growth medium (e.g., Neurobasal medium supplemented with B27) but without additional growth factors like Nerve Growth Factor (NGF).

-

Compound Application: GPI-1046 is dissolved in a suitable vehicle (e.g., DMSO) and added to the culture medium to achieve final concentrations ranging from picomolar to nanomolar levels (e.g., 1 pM to 100 nM). A vehicle-only control and a positive control (e.g., maximal concentration of NGF) are included.

-

Incubation: Cultures are maintained at 37°C in a humidified 5% CO₂ incubator for 24-48 hours.

-

Quantification: Neurite outgrowth is visualized using phase-contrast microscopy. Quantification can be performed manually by measuring the length of the longest neurites or automatically using high-content imaging systems that measure total neurite length, branching, and number of neurites per neuron.[10][11] The extent of the neurite halo extending from the explant is measured and compared across treatment groups.

Protocol 2: MPTP Mouse Model of Parkinson's Disease

This protocol details the induction of dopaminergic neurodegeneration and subsequent assessment of GPI-1046's neuroprotective or neuroregenerative effects.[1][12]

-

Animal Model: Male CD1 or C57BL/6 mice (20-25 g) are used.

-

Neurotoxin Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered via intraperitoneal (i.p.) injection at a dose of 30 mg/kg daily for five consecutive days.

-

GPI-1046 Treatment Paradigms:

-

Neuroprotection (Concurrent): GPI-1046 (e.g., 0.4 to 40 mg/kg) or vehicle is administered subcutaneously (s.c.) or orally daily, starting concurrently with the first MPTP injection and continuing for the duration of MPTP treatment.

-

Neuroregeneration (Delayed): GPI-1046 or vehicle administration begins at a set time point after the final MPTP injection (e.g., 7 days) to ensure the peak of neuronal death has passed.

-

-

Endpoint Analysis (e.g., 2-3 weeks post-treatment):

-

Immunohistochemistry: Brains are sectioned and stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons. The density of TH-positive fibers in the striatum and the number of TH-positive cell bodies in the substantia nigra are quantified using stereological methods.

-

Biochemistry: Striatal tissue is analyzed via HPLC to measure levels of dopamine and its metabolites (DOPAC, HVA).

-

Behavioral Testing: Motor function can be assessed using tests like the rotarod or open field test.

-

Protocol 3: 6-OHDA Rat Model of Parkinson's Disease

This model creates a more localized and severe lesion, often used to study sprouting and functional motor deficits.[1][13]

-

Animal Model: Adult male Sprague-Dawley rats are used.

-

Neurotoxin Administration: 6-hydroxydopamine (6-OHDA) is injected stereotactically into a specific brain region, typically the substantia nigra or the medial forebrain bundle, on one side of the brain to create a unilateral lesion.

-

GPI-1046 Treatment: GPI-1046 (e.g., 10 mg/kg, s.c.) or vehicle is administered daily for a set duration (e.g., 5 days), with treatment initiation varying from 1 hour to 1 month post-lesion to assess its regenerative potential over time.

-

Endpoint Analysis:

-

Behavioral Testing: Amphetamine or apomorphine-induced rotational behavior is quantified. The number of net rotations per minute in a specific direction indicates the severity of the dopaminergic lesion, and a reduction in this number suggests functional recovery.

-

Immunohistochemistry: As in the MPTP model, brains are analyzed for TH-positive fiber density in the striatum to assess the extent of reinnervation.

-

Summary of Mechanistic Hypotheses

The available data suggest that GPI-1046 promotes neuronal health through a multi-faceted approach that is distinct from immunosuppression. Its ability to bind FKBP-12 without inhibiting calcineurin allows it to engage downstream pathways that enhance cellular resilience and promote structural plasticity.

Conclusion and Future Directions

GPI-1046 is a potent, non-immunosuppressive neurotrophic agent that has demonstrated significant efficacy in promoting both neuroprotection and neuroregeneration in a wide range of preclinical models of neuronal injury and disease. Its ability to be administered orally and cross the blood-brain barrier further enhances its therapeutic potential.[2] While the exact molecular pathways downstream of FKBP-12 binding are still being fully elucidated, the evidence points to a mechanism involving the enhancement of intrinsic cellular defense systems against oxidative stress and apoptosis.

Future research should focus on definitively identifying the downstream effectors of the GPI-1046-FKBP12 complex and exploring the reasons for the discrepancy between rodent and primate model outcomes. Further investigation into the role of other FKBP isoforms may also yield critical insights. Despite these remaining questions, GPI-1046 stands as a pioneering compound in the field of small-molecule neurotrophics, providing a valuable pharmacological tool and a promising scaffold for the development of new therapies for devastating neurological disorders.

References

- 1. pnas.org [pnas.org]

- 2. psychiatrictimes.com [psychiatrictimes.com]

- 3. FK506-Binding Proteins and Their Diverse Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lib.okayama-u.ac.jp [lib.okayama-u.ac.jp]

- 5. Protection against ischemic brain damage in rats by immunophilin ligand GPI-1046 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective and antioxidant properties of FKBP-binding immunophilin ligands are independent on the FKBP12 pathway in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rrc.nbrp.jp [rrc.nbrp.jp]

- 8. Neurotrophic immunophilin ligands stimulate structural and functional recovery in neurodegenerative animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The immunophilin ligand GPI-1046 does not have neuroregenerative effects in MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neurite outgrowth assessment using high content analysis methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. criver.com [criver.com]

- 12. mdpi.com [mdpi.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Neurotrophic Agent GPI-1046: A Technical Exploration of its Discovery and Preclinical Development

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

GPI-1046 emerged from a class of non-immunosuppressive immunophilin ligands designed to harness the neurotrophic properties of compounds like FK506, without their associated immunosuppressive effects. This technical guide provides a comprehensive overview of the discovery, preclinical development, and proposed mechanisms of action of GPI-1046. It details the key in vitro and in vivo experimental findings that have defined its profile as a potential therapeutic agent for neurodegenerative diseases and nerve injury. This document consolidates quantitative data from pivotal studies, outlines detailed experimental protocols, and visualizes the proposed signaling pathways to offer a thorough resource for the scientific community. While initial studies demonstrated remarkable potency in promoting neurite outgrowth and functional recovery in rodent models, subsequent research has presented a more complex and sometimes contradictory picture of its efficacy and mechanism, highlighting the challenges in translating preclinical findings.

Introduction

The discovery of the neurotrophic effects of the immunosuppressant drug FK506 spurred the development of a new class of compounds aimed at separating these regenerative properties from the modulation of the immune system. GPI-1046, a small molecule immunophilin ligand, was a prominent candidate from this effort. It was designed to bind to the FK506 binding protein 12 (FKBP-12) and promote neuronal survival and regeneration.[1][2] This guide delves into the foundational preclinical data that characterized GPI-1046, providing a detailed examination of its biological activities and the experimental frameworks used for its evaluation.

In Vitro Characterization

Binding Affinity and Potency

Initial studies positioned GPI-1046 as a ligand for FKBP-12, an abundant intracellular protein. However, the binding affinity and its direct correlation to the observed neurotrophic effects have been subjects of investigation and debate.

| Parameter | Value | Assay | Source |

| EC50 (Neurite Outgrowth) | 58 pM | Chick Dorsal Root Ganglion (DRG) Neurite Outgrowth Assay | [2][3] |

| Ki (FKBP-12 Rotamase Inhibition) | ~7.5 nM | Rotamase Activity Assay | [3] |

| Concentration for Significant Neurite Outgrowth | 1 pM | Chick Dorsal Root Ganglion (DRG) Neurite Outgrowth Assay | [2][3][4] |

Neurite Outgrowth Promotion

One of the most striking in vitro effects of GPI-1046 is its potent stimulation of neurite outgrowth in primary neuronal cultures, reportedly surpassing the potency of nerve growth factor (NGF).[4]

| Cell Type | Observation | Concentration | Source |

| Chick Dorsal Root Ganglia (DRG) | Significant enhancement of neurite outgrowth | Starting at 1 pM | [2][3][4] |

| Chick Dorsal Root Ganglia (DRG) | Maximal stimulation of neurite outgrowth | 1-10 nM | [2] |

| Rat Dorsal Root Ganglia (DRG) | Dose-dependent protection from gp120-induced axonal injury | 1-1000 nM | [5] |

In Vivo Preclinical Efficacy

GPI-1046 has been evaluated in several animal models of neurodegeneration and nerve injury, with initial studies in rodents showing promising results. However, conflicting data emerged from subsequent studies, particularly in primate models.

Parkinson's Disease Models

In the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's disease, GPI-1046 demonstrated neuroprotective and neurorestorative effects on dopaminergic neurons.

| Parameter | GPI-1046 Treatment Effect | Dosage | Source |

| Striatal Tyrosine Hydroxylase (TH)-Positive Fibers | More than doubled the number of spared fibers compared to vehicle | 4 mg/kg | [3] |

| Striatal Dopamine Levels | Approximate 30% restoration compared to controls | Not specified | [4] |

| Striatal Innervation Density | Two- to three-fold higher than MPTP/vehicle controls | Not specified | [4] |

In the 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease, GPI-1046 promoted the sprouting of remaining dopaminergic fibers and led to functional improvements.

| Parameter | GPI-1046 Treatment Effect | Dosage | Source |

| Striatal TH-Positive Fiber Density | Pronounced increase when administered 1 hr, 1 week, or 1 month post-lesion | 10 mg/kg | [1][3] |

| Amphetamine-Induced Rotations | Significantly reduced duration of circling | 10 mg/kg/day for 5 days | [6] |

| Apomorphine-Induced Rotations | Alleviated rotational abnormality | Not specified | [3] |

Peripheral Nerve Injury Models

GPI-1046 demonstrated the ability to promote regeneration and remyelination of axons following sciatic nerve crush injury in rats.

| Parameter | GPI-1046 Treatment Effect | Dosage | Source |

| Nerve Fiber Diameter and Cross-Sectional Area | Markedly augmented | 3 or 10 mg/kg s.c. daily | [3] |

| Maximal Regeneration Distance (Electrophysiology) | Enhanced for both motor and large myelinated sensory axons | 10 mg/kg s.c. daily for 3 days | [6] |

| Axon Numbers (Morphometric Analysis) | No significant increase | 10 mg/kg s.c. daily for 3 days | [6] |

Mechanism of Action and Signaling Pathways

The precise mechanism of action of GPI-1046 remains an area of active discussion. While initially thought to act primarily through its interaction with FKBP-12, evidence suggests the involvement of other pathways.

The Role of FKBP-12

GPI-1046 binds to FKBP-12, but its neurotrophic potency appears to be significantly greater than its affinity for this protein would suggest, indicating that simple inhibition of FKBP-12's rotamase activity is not the sole mechanism.[3] Some studies have even suggested that the neurotrophic effects are independent of FKBP-12.

Proposed Signaling Pathways

Several downstream signaling pathways have been proposed to mediate the neurotrophic effects of GPI-1046.

Detailed Experimental Protocols

In Vitro Neurite Outgrowth Assay (Dorsal Root Ganglia)

Methodology:

-

DRG Isolation: Dorsal root ganglia are dissected from embryonic day 9-10 chick embryos and collected in a sterile buffer.

-

Plating: The ganglia are plated as explants on a surface coated with an extracellular matrix protein, such as collagen or Matrigel, in a multi-well plate.

-

Treatment: A defined culture medium is added, supplemented with various concentrations of GPI-1046, a positive control (e.g., NGF), and a vehicle control.

-

Incubation: The cultures are maintained in a humidified incubator at 37°C with 5% CO2 for 24 to 48 hours.

-

Fixation and Staining: The cultures are fixed with paraformaldehyde and permeabilized. Neurites are visualized by immunostaining for a neuron-specific protein like β-III tubulin or neurofilament.

-

Imaging and Quantification: Images of the ganglia are captured, and the extent of neurite outgrowth is quantified by measuring the length of the longest neurite or the total number and length of neurites extending from the explant using image analysis software.

In Vivo 6-OHDA Rat Model of Parkinson's Disease

Methodology:

-

Animal Model: Adult male Sprague-Dawley rats are used.

-

Lesioning: A unilateral lesion of the nigrostriatal pathway is induced by stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or the substantia nigra.

-

Treatment: GPI-1046 or a vehicle control is administered systemically (e.g., subcutaneous injection) according to various dosing regimens (e.g., pre-lesion, post-lesion, chronic).

-

Behavioral Assessment: Functional recovery is assessed using behavioral tests such as apomorphine- or amphetamine-induced rotation tests. A reduction in rotational asymmetry in treated animals suggests a therapeutic effect.

-

Histological Analysis: At the end of the study, animals are euthanized, and their brains are processed for immunohistochemical analysis. The density of tyrosine hydroxylase (TH)-positive fibers in the striatum and the number of TH-positive neurons in the substantia nigra are quantified to assess the extent of dopaminergic neuroprotection or regeneration.

In Vivo Sciatic Nerve Crush Injury Model

Methodology:

-

Animal Model: Adult male Sprague-Dawley rats are used.

-

Surgical Procedure: Under anesthesia, the sciatic nerve is exposed and crushed at a specific location for a defined duration using calibrated forceps.

-

Treatment: GPI-1046 or a vehicle control is administered daily via a systemic route (e.g., subcutaneous injection).

-

Functional Assessment: Functional recovery can be assessed using methods like the sciatic functional index (SFI) calculated from walking track analysis or by electrophysiological measurements of nerve conduction velocity and amplitude.

-

Morphometric Analysis: After a defined recovery period, a segment of the sciatic nerve distal to the crush site is harvested, processed, and embedded. Cross-sections are stained, and morphometric parameters such as the number of myelinated axons, axon diameter, and myelin sheath thickness are quantified to assess the extent of regeneration.

Discussion and Future Directions

The initial preclinical data for GPI-1046 painted a promising picture of a potent, non-immunosuppressive neurotrophic agent. Its ability to promote neurite outgrowth at picomolar concentrations and to elicit functional recovery in rodent models of Parkinson's disease and peripheral nerve injury generated significant interest. However, the story of GPI-1046 is also a cautionary tale in drug development. The lack of efficacy in primate models of Parkinson's disease and the conflicting reports on its neuroprotective effects in some studies highlight the challenges of translating findings from rodents to higher species.[6]

The ambiguity surrounding its precise mechanism of action, particularly the role of FKBP-12, further complicates the interpretation of its biological effects. While the initial hypothesis centered on FKBP-12 binding, the disparity between binding affinity and biological potency suggests that other, perhaps more critical, molecular targets and pathways are involved. Future research in this area could focus on identifying these alternative targets to better understand the molecular basis of its neurotrophic activity.

Conclusion

GPI-1046 represents a significant early effort in the development of non-immunosuppressive immunophilin ligands for the treatment of neurodegenerative diseases. The comprehensive preclinical data, as summarized in this guide, demonstrates its potent neurotrophic and neuroregenerative properties in specific experimental contexts. While its clinical development has not progressed as initially hoped, the study of GPI-1046 has provided valuable insights into the complex biology of neurodegeneration and repair. The detailed methodologies and consolidated data presented herein serve as a valuable resource for researchers continuing to explore novel therapeutic strategies for neurological disorders. The journey of GPI-1046 underscores the importance of rigorous, cross-species validation and a deep understanding of molecular mechanisms in the quest for effective neuroprotective and neurorestorative drugs.

References

- 1. The small molecule FKBP ligand GPI 1046 induces partial striatal re-innervation after intranigral 6-hydroxydopamine lesion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Neurotrophic immunophilin ligands stimulate structural and functional recovery in neurodegenerative animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. psychiatrictimes.com [psychiatrictimes.com]

- 5. GPI-1046 protects dorsal root ganglia from gp120-induced axonal injury by modulating store-operated calcium entry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of the neurotrophic effects of GPI-1046 on neuron survival and regeneration in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomous Nature of GPI-1046's Interaction with FK506 Binding Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPI-1046, a non-immunosuppressive ligand of the FK506 binding proteins (FKBPs), has been a subject of considerable interest and debate within the scientific community. Initially lauded for its potent neurotrophic and neuroprotective properties, purportedly mediated through its interaction with FKBPs, subsequent studies have presented conflicting evidence regarding its binding affinity and efficacy. This technical guide provides a comprehensive overview of the interaction between GPI-1046 and FKBPs, presenting quantitative data, detailed experimental protocols from key studies, and a visualization of the proposed signaling pathways. The aim is to offer a balanced and in-depth resource for researchers navigating this complex area of neuropharmacology.

Quantitative Data Summary

The interaction between GPI-1046 and FKBP12 has been quantified using various assays, yielding a range of values that reflect the controversy surrounding its binding affinity and functional effects. The following tables summarize the key quantitative data from pivotal studies.

| Binding Affinity Data | |

| Parameter | Value |

| Ki for FKBP-12 (Rotamase Activity Inhibition) | ≈ 7.5 nM[1] |

| IC50 (Scintillation Proximity Assay) | >3.5 µM |

| Functional Efficacy Data | |

| Parameter | Value |

| EC50 for Neurite Outgrowth (Chicken Sensory Ganglia) | 58 pM[1] |

| Significant Enhancement of Neurite Outgrowth | As low as 1 pM[1][2] |

The Controversy: A Tale of Two Findings

The initial excitement surrounding GPI-1046 was largely fueled by a 1997 study from Steiner et al., which reported potent neurotrophic effects at picomolar concentrations.[1] However, subsequent research from other groups failed to replicate these findings, with some studies in primate models of Parkinson's disease showing no significant neuroregenerative or neuroprotective effects.[3][4] This discrepancy has led to a divided view on the therapeutic potential of GPI-1046 and its mechanism of action.

Experimental Protocols

To provide a clear understanding of the methodologies employed in the key studies, detailed protocols for the primary assays are outlined below.

FKBP12 Peptidyl-Prolyl Isomerase (Rotamase) Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of FKBP12, which catalyzes the cis-trans isomerization of proline residues in peptides.

Principle: The assay utilizes a chromogenic peptide substrate, N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide. The cis-isomer of this peptide is not cleaved by chymotrypsin. FKBP12 accelerates the conversion of the cis- to the trans-isomer, which is then rapidly cleaved by chymotrypsin, releasing p-nitroaniline that can be measured spectrophotometrically.

Materials:

-

Recombinant human FKBP12

-

N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide

-

α-Chymotrypsin

-

HEPES buffer

-

GPI-1046 and other test compounds

-

Spectrophotometer

Protocol:

-

Prepare a reaction mixture containing HEPES buffer and the peptide substrate.

-

Add α-chymotrypsin to the mixture.

-

Incubate the mixture at a constant temperature (e.g., 10°C).

-

Initiate the reaction by adding FKBP12 with or without the test compound (GPI-1046).

-

Monitor the increase in absorbance at 390 nm over time, which corresponds to the release of p-nitroaniline.

-

Calculate the rate of the reaction and determine the inhibitory constant (Ki) for GPI-1046.

Neurite Outgrowth Assay (Chick Dorsal Root Ganglia)

This assay assesses the ability of a compound to promote the growth of neurites from cultured neurons.

Principle: Dorsal root ganglia (DRG) are dissected from chick embryos and cultured in a semi-solid medium. The extent of neurite outgrowth from the ganglia is measured after a specific incubation period in the presence or absence of the test compound.

Materials:

-

Fertilized chicken eggs (E9-E10)

-

Dissection medium (e.g., Hanks' Balanced Salt Solution)

-

Culture medium (e.g., F12 medium with supplements)

-

Collagen or Matrigel

-

GPI-1046 and other test compounds

-

Inverted microscope with a camera

Protocol:

-

Dissect dorsal root ganglia from the spinal columns of chick embryos.

-

Embed the ganglia in a collagen or Matrigel matrix in culture plates.

-

Add culture medium containing various concentrations of GPI-1046 or control vehicle.

-

Incubate the cultures for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

-

Fix the cultures with a suitable fixative (e.g., paraformaldehyde).

-

Visualize and quantify neurite outgrowth using an inverted microscope. Measurements can include the number of neurites, the length of the longest neurite, or the total area covered by neurites.

Signaling Pathways

The proposed mechanism of action for the neurotrophic effects of FKBP ligands like GPI-1046, independent of calcineurin inhibition, involves the modulation of other signaling pathways. One prominent theory centers on the Bone Morphogenetic Protein (BMP) signaling pathway.

Proposed Calcineurin-Independent Signaling Pathway

FKBP12 is known to bind to the intracellular domain of the BMP type I receptor, keeping it in an inactive state. It is hypothesized that ligands like GPI-1046 can displace FKBP12 from the receptor, leading to its activation and downstream signaling.

Experimental Workflow

The following diagram illustrates a general workflow for investigating the interaction of GPI-1046 with FKBPs and its downstream effects.

Conclusion

The story of GPI-1046 and its interaction with FKBPs is a compelling case study in drug development, highlighting the complexities of translating in vitro findings to in vivo efficacy. While the initial promise of potent, non-immunosuppressive neurotrophic activity was significant, the conflicting results from subsequent studies, particularly in higher animal models, have cast doubt on its therapeutic utility for neurodegenerative diseases. The proposed mechanism involving the BMP signaling pathway offers a plausible calcineurin-independent route for the observed neurotrophic effects, but further research is required to fully elucidate this connection and to resolve the discrepancies in the existing literature. This guide provides a foundational understanding for researchers to critically evaluate the existing data and to design future experiments aimed at definitively clarifying the role of GPI-1046 and similar compounds in neuronal function and repair.

References

- 1. Neurotrophic immunophilin ligands stimulate structural and functional recovery in neurodegenerative animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. psychiatrictimes.com [psychiatrictimes.com]

- 3. The immunophilin ligand GPI-1046 does not have neuroregenerative effects in MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Systemic administration of the immunophilin ligand GPI 1046 in MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

GPI-1046: A Technical Guide to its Chemical Structure, Properties, and Neurotrophic Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPI-1046 is a synthetic, non-immunosuppressive ligand of the FK506-binding protein 12 (FKBP12) that has garnered significant interest for its potent neurotrophic and neuroprotective properties. As an analog of the immunosuppressant drug FK506 (tacrolimus), GPI-1046 was specifically designed to retain the neuroregenerative capabilities of its parent compound while eliminating its effects on the immune system. This makes it a promising candidate for the therapeutic intervention of various neurodegenerative diseases and nerve injuries. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, key experimental protocols, and the known signaling pathways associated with GPI-1046.

Chemical Structure and Physicochemical Properties

GPI-1046, with the IUPAC name 3-(3-pyridyl)-1-propyl (2S)-1-(3,3-dimethyl-1,2-dioxopentyl)-2-pyrrolidinecarboxylate, is a synthetic organic molecule. Its structure is characterized by a pyrrolidine (B122466) ring, similar to that found in the amino acid proline, which is crucial for its interaction with the FKBP12 protein.

Below is a summary of its key chemical and physicochemical properties:

| Property | Value | Source |

| IUPAC Name | 3-(3-pyridyl)-1-propyl (2S)-1-(3,3-dimethyl-1,2-dioxopentyl)-2-pyrrolidinecarboxylate | [1] |

| Molecular Formula | C₂₀H₂₈N₂O₄ | [2] |

| Molecular Weight | 360.45 g/mol | [2] |

| CAS Number | 186452-09-5 | [2] |

| SMILES | CCC(C)(C)C(=O)C(=O)N1CCC[C@H]1C(=O)OCCCn1ccccn1 | N/A |

| InChI Key | InChI=1S/C20H28N2O4/c1-4-20(2,3)18(24)17(23)22-12-6-7-14(22)19(25)26-13-5-11-16-9-8-10-21-15-16/h8-10,14-15H,4-7,11-13H2,1-3H3/t14-/m0/s1 | N/A |

| Density | 1.1 g/cm³ | [2] |

| Boiling Point | 501.5 °C at 760 mmHg | [2] |

| Flash Point | 257.1 °C | [2] |

| LogP | 1.54 | [2] |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [3] |

Pharmacological Properties and Mechanism of Action

The primary pharmacological activity of GPI-1046 is its neurotrophic and neuroprotective effects, which have been demonstrated in a variety of in vitro and in vivo models. A key aspect of its mechanism is its ability to bind to FKBP12, an abundant immunophilin in the nervous system. Unlike the FK506-FKBP12 complex, the GPI-1046-FKBP12 complex does not inhibit calcineurin, thereby avoiding immunosuppressive side effects.

| Pharmacological Property | Description | Source |

| Target | FK506-binding protein 12 (FKBP12) | [4][5] |

| Mechanism of Action | Binds to FKBP12, leading to the upregulation of the glutamate (B1630785) transporter 1 (GLT1). This is believed to be a key mechanism for its neuroprotective effects by reducing glutamate-mediated excitotoxicity. It may also promote the activation of neurotrophic factors like GDNF and BDNF. | [5][6][7] |

| Key Pharmacological Effects | Neurotrophic, neuroprotective, and neuroregenerative. Promotes neurite outgrowth, stimulates axonal regeneration after injury, and protects neurons from toxins in models of Parkinson's disease and other neurodegenerative conditions. | [4][5][8] |

| In Vitro Potency (Neurite Outgrowth) | Picomolar range (EC₅₀ ≈ 58 pM in chick sensory ganglia) | [5] |

| Binding Affinity (Ki for FKBP12 rotamase inhibition) | ~7.5 nM | [5] |

Key Experimental Protocols

The neurotrophic and neuroprotective effects of GPI-1046 have been validated through numerous preclinical studies. Below are detailed methodologies for some of the key experiments.

In Vitro Neurite Outgrowth Assay

This assay is fundamental in demonstrating the direct neurotrophic effects of GPI-1046 on neurons.

Methodology:

-

Cell Culture: Dorsal root ganglia (DRG) are dissected from chick embryos (E8-E10) and cultured as explants on a suitable substrate.

-

Treatment: GPI-1046 is added to the culture medium at various concentrations, typically ranging from picomolar to nanomolar. A negative control (vehicle) and a positive control (e.g., Nerve Growth Factor, NGF) are included.

-

Incubation: The cultures are incubated for a defined period, usually 24-48 hours, to allow for neurite extension.

-

Analysis: Neurite outgrowth is quantified by measuring the length of the longest neurite or the number of neurites extending from the explant. This is often done using microscopy and image analysis software.[5]

In Vivo Sciatic Nerve Crush Model

This model assesses the in vivo efficacy of GPI-1046 in promoting the regeneration of peripheral nerves.

Methodology:

-

Animal Model: Adult male Sprague-Dawley rats are typically used.

-

Surgical Procedure: The sciatic nerve is exposed and crushed at a specific location using fine forceps for a standardized duration.

-

Drug Administration: GPI-1046 is administered to the animals, often via subcutaneous injection, at doses ranging from 3 to 10 mg/kg daily, starting from the day of the injury. A vehicle-treated group serves as a control.

-

Assessment of Regeneration: After a set period (e.g., 18 days), the animals are euthanized, and the sciatic nerves are harvested. Regeneration is assessed by:

-

Histomorphometry: Measuring axonal diameter, cross-sectional area, and the thickness of the myelin sheath in nerve sections.

-

Immunohistochemistry: Staining for markers of axonal regeneration (e.g., neurofilament) and myelination (e.g., myelin basic protein).[5]

-

In Vivo MPTP Mouse Model of Parkinson's Disease

This model is used to evaluate the neuroprotective and neurorestorative effects of GPI-1046 in a model of dopamine (B1211576) neuron degeneration.

Methodology:

-

Animal Model: C57BL/6 mice are commonly used due to their sensitivity to the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).

-

Induction of Lesion: MPTP is administered to the mice (e.g., via intraperitoneal injection) to induce the selective destruction of dopaminergic neurons in the substantia nigra.

-

Treatment Paradigms:

-

Neuroprotection: GPI-1046 is administered concurrently with or prior to MPTP administration.

-

Neurorestoration: GPI-1046 treatment is initiated after the MPTP-induced lesion has been established. Doses typically range from 4 to 40 mg/kg, administered subcutaneously.

-

-

Evaluation of Efficacy:

-

Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify the density of dopaminergic fibers in the striatum.

-

Behavioral Testing: Motor function is assessed using tests such as the rotarod test or by measuring amphetamine-induced rotational behavior in unilaterally lesioned animals.[4][9]

-

Signaling Pathways

The precise signaling cascade initiated by GPI-1046 is still under investigation, but a central part of its mechanism involves the binding to FKBP12 and the subsequent upregulation of the glial glutamate transporter 1 (GLT1).

Caption: Proposed signaling pathway of GPI-1046 leading to neuroprotection.

The binding of GPI-1046 to FKBP12 is the initial step. This complex then, through a series of yet-to-be-fully-elucidated downstream signaling events, leads to an increase in the transcription and subsequent protein expression of GLT1. The enhanced expression of GLT1 on astrocytes improves the clearance of excess glutamate from the synaptic cleft, thereby reducing excitotoxicity and conferring neuroprotection.

Experimental Workflow Example: MPTP Mouse Model

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of GPI-1046 in the MPTP mouse model of Parkinson's disease.

Caption: Workflow for assessing GPI-1046 neuroprotection in the MPTP model.

Conclusion

GPI-1046 represents a significant advancement in the development of non-immunosuppressive neurotrophic agents. Its well-defined chemical structure, favorable physicochemical properties for crossing the blood-brain barrier, and potent neuroprotective effects demonstrated in robust preclinical models make it a compelling molecule for further investigation. The elucidation of its primary mechanism of action through the upregulation of the glutamate transporter GLT1 provides a solid foundation for its therapeutic rationale in neurodegenerative disorders characterized by excitotoxicity. While the complete signaling cascade remains to be fully mapped, the existing data strongly support the continued exploration of GPI-1046 and related compounds as potential treatments for a range of debilitating neurological conditions. However, it is important to note that some studies have shown conflicting results regarding its efficacy, particularly in primate models, highlighting the need for further research to understand potential species-specific differences.[10]

References

- 1. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - US [thermofisher.com]

- 2. conductscience.com [conductscience.com]

- 3. asu.elsevierpure.com [asu.elsevierpure.com]

- 4. Neurotrophic immunophilin ligands stimulate structural and functional recovery in neurodegenerative animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Protection against ischemic brain damage in rats by immunophilin ligand GPI-1046 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotective and antiretroviral effects of the immunophilin ligand GPI 1046 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The small molecule FKBP ligand GPI 1046 induces partial striatal re-innervation after intranigral 6-hydroxydopamine lesion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. modelorg.com [modelorg.com]

- 10. The immunophilin ligand GPI-1046 does not have neuroregenerative effects in MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neurotrophic Agent GPI-1046: A Deep Dive into its Potential Therapeutic Targets in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPI-1046 is a non-immunosuppressive, small molecule ligand of the FK506-binding protein 12 (FKBP-12) that has garnered significant interest for its neurotrophic and neuroprotective properties. Unlike its parent compound, FK506 (tacrolimus), GPI-1046 does not inhibit calcineurin, thereby avoiding the immunosuppressive side effects associated with FK506.[1] This unique pharmacological profile has positioned GPI-1046 as a promising therapeutic candidate for a range of neurological disorders. This technical guide provides an in-depth analysis of the potential therapeutic targets of GPI-1046 in the central nervous system (CNS), summarizing key quantitative data, detailing experimental methodologies, and illustrating the proposed signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the binding affinity, potency, and efficacy of GPI-1046 from various preclinical studies.

| Parameter | Value | Species/Model | Reference |

| Binding Affinity | |||

| Ki for FKBP-12 rotamase inhibition | ≈ 7.5 nM | In vitro | [1] |

| In Vitro Efficacy | |||

| Neurite Outgrowth (EC50) | 58 pM | Chicken sensory ganglia | [1] |

| Significant neurite outgrowth enhancement | 1 pM | Chicken sensory ganglia | [1] |

| In Vivo Efficacy | |||

| Maximal neuroprotection in MPTP model | 20 mg/kg | Mice | [1] |

Table 1: In Vitro and In Vivo Efficacy of GPI-1046

| Animal Model | Toxin/Injury | GPI-1046 Dose | Key Findings | Reference |

| Mouse | MPTP | 4-40 mg/kg, s.c. | Dose-dependent increase in striatal TH-positive fibers.[1] | [1] |

| Rat | 6-OHDA | Not specified | Increased striatal TH-positive fiber density.[2] | [2] |

| Rat | Sciatic Nerve Crush | Not specified | Stimulated regeneration of lesioned sciatic nerve axons and enhanced myelination.[1] | [1] |

| Rat | Middle Cerebral Artery Occlusion | Not specified | Reduced infarct volume.[3] | [3] |

| Primate | MPTP | Not specified | No significant neuroregenerative effects observed.[4][5] | [4][5] |

Table 2: Summary of Preclinical Studies with GPI-1046

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the core experimental protocols used to evaluate the therapeutic potential of GPI-1046.

Neurite Outgrowth Assay

This assay is fundamental for assessing the neurotrophic potential of a compound.

-

Cell Culture: Dorsal root ganglia (DRG) are dissected from chick or mouse embryos and cultured in a suitable medium, often on a substrate like Matrigel.

-

Compound Treatment: GPI-1046 is added to the culture medium at various concentrations. A positive control, such as Nerve Growth Factor (NGF), and a vehicle control are included.

-

Incubation: The cultures are incubated for a defined period, typically 24-48 hours, to allow for neurite extension.

-

Fixation and Staining: The cells are fixed with paraformaldehyde and stained with neuronal markers, such as β-III tubulin, to visualize the neurons and their processes.

-

Imaging and Analysis: Images of the neurons are captured using microscopy, and neurite length and branching are quantified using image analysis software.

MPTP Mouse Model of Parkinson's Disease

This widely used model mimics the dopaminergic neurodegeneration seen in Parkinson's disease.

-

Animal Model: Young adult male C57BL/6 mice are typically used.

-

MPTP Administration: The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is administered systemically (e.g., intraperitoneally) over a specific dosing schedule to induce lesions in the substantia nigra pars compacta (SNpc).

-

GPI-1046 Treatment: GPI-1046 is administered before, during, or after MPTP intoxication, depending on whether the study aims to assess neuroprotective or neurorestorative effects.

-

Behavioral Assessment: Motor function is assessed using tests such as the rotarod, open field, and apomorphine-induced rotation tests.

-